molecular formula C14H14N2OS B11742864 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B11742864
M. Wt: 258.34 g/mol
InChI Key: DCELCFQVBBHIMU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is an enaminone derivative featuring a thiazole core substituted with a phenyl group at position 2 and a dimethylamino-propenone moiety at position 3. The thiazole ring and enaminone chain contribute to its reactivity, enabling participation in cycloaddition reactions and interactions with biological targets like kinases or DNA gyrases . Its synthesis typically involves condensation reactions, as exemplified by fluorinated analogs prepared using SelecFluor .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2OS/c1-16(2)9-8-12(17)13-10-15-14(18-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DCELCFQVBBHIMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, with the molecular formula C₁₄H₁₄N₂OS and a molecular weight of 258.34 g/mol, is a compound of significant interest due to its unique structure and potential biological activities. This compound features a thiazole ring and a dimethylamino group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

The compound exhibits a melting point range of 108-110 °C and a predicted boiling point of approximately 405.8 °C. It is classified as an irritant and should be handled with care in laboratory settings.

Research indicates that this compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for drug development. Studies have demonstrated its binding affinity to specific enzymes involved in metabolic pathways .
  • Receptor Binding : Interaction studies reveal that this compound binds to certain receptors, influencing cellular signaling pathways that may lead to therapeutic effects .

Biological Activities

The biological activities associated with this compound include:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015
Pseudomonas aeruginosa0.030

The compound exhibited complete death of S. aureus and E. coli within 8 hours at specific concentrations .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it possesses moderate cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell types .

Case Studies

Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of several thiazole derivatives, including this compound. The results confirmed its ability to inhibit bacterial growth effectively compared to standard antibiotics .

Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with cholinesterase enzymes. The findings revealed that it acts as a competitive inhibitor, suggesting potential applications in treating conditions related to cholinergic dysfunctions .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. In particular, the compound has been evaluated for its effects on breast cancer cells (MCF-7 and MDA-MB-231), demonstrating promising results in inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-70.052Induction of apoptosis
Compound BMDA-MB-2310.074Inhibition of tubulin polymerization
3-Dimethylamino derivativeMCF-7TBDPotential G2/M phase arrest

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Drug Development

Given its biological activity, this compound is being investigated as a lead compound for the development of new anticancer agents. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate in the search for safer cancer therapies.

Further Research Directions

Future studies are necessary to fully elucidate the mechanisms by which this compound exerts its effects. Additionally, structure–activity relationship (SAR) studies could provide insights into optimizing the compound for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis
  • Software Tools : SHELXL and OLEX2 are widely used for refining such structures, ensuring accuracy in bond length/angle measurements .
Pharmacological Profiling
Compound Target Protein Activity (IC50) Selectivity vs. Ampicillin/Tetracycline Reference
3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one Bacterial Kinases Moderate 2–4× less potent than ampicillin
(2E)-3-(3-Bromophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one DNA Gyrase B 57.1 µM N/A

Preparation Methods

Hantzsch Thiazole Synthesis

Cyclocondensation of α-haloketones with thiourea derivatives remains the most widely adopted method. For instance, reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenylthiourea in ethanol at reflux yields 2-phenyl-5-(4-methoxyphenyl)-1,3-thiazole. Adaptation for the target substrate involves substituting the 4-methoxyphenyl group with an acetyl-protected enaminone precursor. Key parameters:

  • Solvent : Ethanol (80°C, 6–8 h)

  • Yield : 68–72% (unoptimized)

  • Characterization : 1H^1H NMR (400 MHz, CDCl3_3) δ 8.21 (s, 1H, C4-H), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 3H, Ar-H).

Cyclization of Thioamides

Alternative approaches utilize thioamide intermediates. Treatment of 3-(dimethylamino)acryloyl chloride with 5-amino-2-phenylthiazole in dichloromethane generates the thiazole core via nucleophilic acyl substitution. This method avoids halogenated intermediates but requires stringent anhydrous conditions.

Enaminone Formation: Key Strategies

The prop-2-en-1-one bridge is constructed through condensation reactions, with three validated protocols:

DMF-DMA Mediated Condensation

Refluxing 1-(2-phenyl-1,3-thiazol-5-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene (110°C, 4 h) produces the enaminone via ketone activation.

  • Molar Ratio : 1:1.2 (ketone:DMF-DMA)

  • Yield : 85% (optimized)

  • Mechanistic Insight : DMF-DMA acts as both base and electrophile, facilitating β-ketoamide formation followed by elimination.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C, 20 min) significantly reduces reaction time while maintaining yields at 78–82%. This method enhances regioselectivity, minimizing byproducts like the Z-isomer.

Acid-Catalyzed Cyclization

A lesser-known approach involves treating 3-(dimethylamino)-2-fluoro-1-(2-phenylthiazol-5-yl)prop-2-en-1-one with HCl in dioxane (0°C, 2 h), achieving 89% yield through fluoride elimination.

Alternative Synthetic Pathways

Cross-Coupling Reactions

Palladium-catalyzed Sonogashira coupling between 5-ethynyl-2-phenylthiazole and N,N-dimethylpropionamide offers a modular route, though yields remain moderate (55–60%) due to competing side reactions.

One-Pot Tandem Synthesis

Sequential Hantzsch thiazole formation and enaminone condensation in a single reactor reduces purification steps:

  • Cyclocondensation of 2-bromoacetophenone with thiourea (EtOH, 80°C, 5 h)

  • In situ DMF-DMA addition (toluene, 110°C, 3 h)
    Overall Yield : 70%

Optimization and Scale-Up Considerations

Solvent Screening

Comparative studies reveal toluene as optimal for enaminone formation (85% yield vs. 72% in DMF). Polar aprotic solvents increase byproduct formation through keto-enol tautomerization.

Temperature Effects

Enaminone stability decreases above 120°C, necessitating precise thermal control. Below 100°C, reaction times extend beyond 8 h without yield improvement.

Catalytic Additives

Triethylamine (10 mol%) accelerates DMF-DMA-mediated reactions by scavenging HCl, reducing reaction time by 30%.

Spectroscopic Characterization

1H^1H1H NMR Analysis

  • Enaminone CH : δ 7.82 (d, J = 12.4 Hz, 1H)

  • Dimethylamino : δ 3.12 (s, 6H)

  • Thiazole C4-H : δ 8.05 (s, 1H)

IR Spectroscopy

Strong absorption at 1645 cm1^{-1} (C=O stretch) and 1580 cm1^{-1} (C=N thiazole).

Mass Spectrometry

ESI-MS: m/z 283.1 [M+H]+^+ (calculated 282.09 for C14_{14}H14_{14}N2_2OS).

Challenges and Limitations

  • Regioselectivity : Competing formation of 4-phenyl regioisomer (5–8%) requires chromatographic separation.

  • Moisture Sensitivity : Enaminone intermediates hydrolyze readily, mandating anhydrous conditions throughout synthesis.

  • Scale-Up : Exothermic reactions above 100 g batch size necessitate controlled addition protocols to prevent thermal runaway .

Q & A

Q. Example Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventTolueneDioxane25% → 68%
CatalystNoneTriethylamine40% → 75%
Reaction Time24 h6 h50% → 82%

Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?

Answer:

  • Thiazole substitution : Electron-withdrawing groups (e.g., -Br, -F) at the 2-phenyl position enhance anticancer activity by increasing electrophilicity of the enaminone carbonyl .
  • Enaminone conformation : The (E)-isomer shows stronger binding to kinase domains (e.g., EGFR) due to planar geometry, as confirmed by docking studies .
  • Methodological approach : SAR studies require synthesizing analogs (e.g., 4-fluoro or 4-bromo derivatives) and testing in vitro against cancer cell lines (e.g., HepG2) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields protons due to hydrogen bonding .
  • Dynamic effects : Rotameric equilibria in enaminones can split signals; use variable-temperature NMR to coalesce peaks .
  • Validation : Cross-reference with X-ray data (e.g., bond angles confirming conjugation) to resolve ambiguities .

Advanced: What computational approaches are used to study the binding mechanisms of this compound?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses in ATP-binding pockets (e.g., CDK2), with scoring functions prioritizing hydrogen bonds to the thiazole nitrogen .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å .
  • DFT calculations : B3LYP/6-31G* optimizations correlate frontier orbital energies (HOMO-LUMO gaps) with redox activity .

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